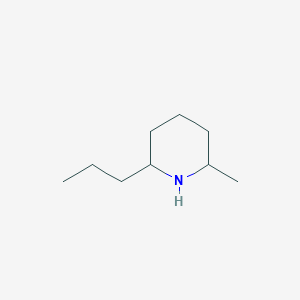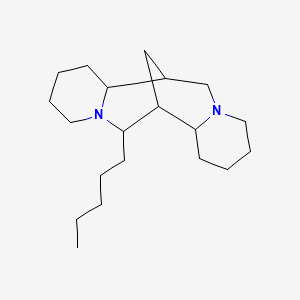![molecular formula C18H16N2O2S B1201260 N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester](/img/structure/B1201260.png)
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester is an aromatic ether.
Applications De Recherche Scientifique
Transesterification and Synthesis Processes
- Transesterification in Atropine-like Compounds : Research by Yarovenko et al. (1967) on transesterification of ethyl esters of phenyl-2-thiazolyl indicates the potential use of N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester in synthesizing atropine-like compounds (Yarovenko, Mikhaleva, & Khlyupina, 1967).
Pharmacological Research
- Analogs of Physostigmine : A study by Aeschlimann and Reinert (1931) on the pharmacological action of carbamic esters of phenols, including a basic substituent, suggests relevance in understanding the physiological effects and mechanisms of related compounds (Aeschlimann & Reinert, 1931).
Antioxidant and Antitumor Studies
- Antioxidant and Antitumor Evaluation : Gouda and Abu-Hashem (2011) discuss the synthesis of thiazolidinone derivatives, including reactions with phenyl isothiocyanate, indicating the potential of N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester in creating compounds with promising antioxidant and antitumor activities (Gouda & Abu-Hashem, 2011).
Material Science and Organic Chemistry Applications
- Photovoltaic Properties : Wang et al. (2011) explored the synthesis of low-bandgap polymers based on N-arylcarbazole, demonstrating the role of such compounds in solar cell fabrication (Wang et al., 2011).
- Synthesis of Dihydropyrimidones : Goss et al. (2009) discuss the enantioselective preparation of dihydropyrimidones, highlighting the use of carbamic acid esters in complex organic syntheses (Goss et al., 2009).
Additional Applications
- Synthesis of Tritium, Deuterium, and Carbon-14 Labeled Compounds : Ciszewska et al. (1997) describe the synthesis of labeled compounds for use in the treatment of Alzheimer's disease, showcasing the potential of N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester in creating diagnostic and therapeutic agents (Ciszewska et al., 1997).
Propriétés
Nom du produit |
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester |
|---|---|
Formule moléculaire |
C18H16N2O2S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
phenyl N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C18H16N2O2S/c1-2-13-8-10-14(11-9-13)16-12-23-17(19-16)20-18(21)22-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,19,20,21) |
Clé InChI |
QRANLPFERFBRNN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide](/img/structure/B1201178.png)









![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1201189.png)
![(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide](/img/structure/B1201190.png)

